molecular formula C14H15N5 B1226370 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile

2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile

Cat. No. B1226370
M. Wt: 253.3 g/mol
InChI Key: MORDGEGZZASYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile is a member of triazoles.

Scientific Research Applications

1. Pharmaceutical Analysis and Method Development

Research has shown the development of new methods for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound related to 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, in pharmaceutical solutions. The developed methods, based on high performance liquid chromatography with diode-array detection, are highly sensitive and specific, making them crucial for quality control in pharmaceuticals (Varynskyi, Parchenko, & Kaplaushenko, 2017).

2. Antidiabetic Potential

Compounds similar to 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, specifically S-substituted derivatives of 1,2,4-triazoles, have been synthesized and evaluated for their potential as diabetes treatment. These derivatives have shown significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential in managing type II diabetes (ur-Rehman et al., 2018).

3. Veterinary Applications and Quality Control

Derivatives of 1,2,4-triazole, such as Trifuzol-Neo, which share a structural relationship with 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, have shown promise in veterinary medicine due to their antiviral properties. New methods for the quality control of these compounds have been developed, improving the production and safety of veterinary pharmaceuticals (Yaroshenko et al., 2021).

4. Anticancer Research

1,2,4-triazole derivatives have been explored for their anticancer properties. For instance, a novel 1,2,4-triazole derivative showed considerable anticancer activity in a study involving mice with Dalton’s Lymphoma Ascites. This highlights the potential of such compounds in cancer therapy research (Arul & Smith, 2016).

5. Development of Antipsychotic Drugs

The development of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, derived from antipsychotic drugs like sertindole, demonstrates the potential of 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile related compounds in psychiatric medicine. These derivatives are highly selective alpha 1-adrenoceptor antagonists, indicating their potential use in treating psychiatric disorders (Balle et al., 2003).

properties

Product Name

2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile

Molecular Formula

C14H15N5

Molecular Weight

253.3 g/mol

IUPAC Name

2-phenyl-5-piperidin-1-yltriazole-4-carbonitrile

InChI

InChI=1S/C14H15N5/c15-11-13-14(18-9-5-2-6-10-18)17-19(16-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

MORDGEGZZASYEZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NN(N=C2C#N)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2=NN(N=C2C#N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile
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